molecular formula C16H17NO3 B1584471 Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate CAS No. 33369-52-7

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

Cat. No.: B1584471
CAS No.: 33369-52-7
M. Wt: 271.31 g/mol
InChI Key: SIXINSDWVSIFEY-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom, a 4-methylbenzoyl group at the 5-position, and an acetate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the substituents. The general steps are as follows:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Introduction of the Methyl Group: The nitrogen atom of the pyrrole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Acylation: The 5-position of the pyrrole ring is acylated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The 2-position of the pyrrole ring is esterified with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, which are involved in inflammation, and various receptors in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-5-(4-chlorobenzoyl)-1H-pyrrole-2-acetate
  • Methyl 1-methyl-5-(4-fluorobenzoyl)-1H-pyrrole-2-acetate
  • Methyl 1-methyl-5-(4-methoxybenzoyl)-1H-pyrrole-2-acetate

Uniqueness

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity to certain biological targets and improve its stability under various conditions.

Properties

IUPAC Name

methyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)16(19)14-9-8-13(17(14)2)10-15(18)20-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXINSDWVSIFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186989
Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33369-52-7
Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Synthesis routes and methods I

Procedure details

The process of claim 1, wherein 4-methylbenzoylcyanide is reacted with methyl 1-methylpyrrole-2-acetate to produce methyl 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.0 g (0.034 mole) of 4-methylbenzoylcyanide and 0.8 g (0.005 mole) of methyl 1-methyl-pyrrole-2-acetate was added over 4 hours from a heated addition funnel to a sample of 3.8 g (0.025 mole) of methyl 1-methylpyrrole-2-acetate at 180° through which nitrogen was bubbled. The mixture was heated for six more hours after the addition was complete. The reaction was cooled and dissolved in methylene chloride-toluene. The organic solution was washed with 10 percent sodium hydroxide solution and saturated brine and dried (MgSO4). The solvent was evaporated in vacuo and the residue recrystallized twice from methanol to give 5.41 g (69 percent yield) of white crystalline methyl 1-methyl-5-(4-methyl-benzoyl)-pyrrole-2-acetate, mp 118°-120° C. The solid state IR spectrum was identical to authentic material.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N-Methyl 4-methylbenzimidoyl chloride (3.85 g, 23 mmole) was treated with alcohol free chloroform (4.5 ml) and chlorosulfonic acid (0.2 g, 1.7 mmole). Methyl 1-methyl-1H-pyrrole-2-acetate (3.5 g, 23 mmole) was added in one portion, the reaction was fitted with a calcium chloride drying tube and stirred overnight. The reaction was quenched with saturated aqueous sodium bicarbonate. The phases were separated and the organic phase was concentrated under reduced pressure. The residue (6.6 g of a red oil) was dissolved in methanol (50 ml) and treated with sodium acetate (3 g, 36 mmole) and water (10 ml). The reaction was heated at reflux overnight, then cooled in an ice bath. The title compound crystallized and was isolated by filtration, washed with cold methanol, and air dried to yield 2.3 g (37%) of a light tan solid, m.p. 117°-119° C.
Name
N-Methyl 4-methylbenzimidoyl chloride
Quantity
3.85 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
37%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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